molecular formula C6H2ClF4N B058795 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine CAS No. 1227496-80-1

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

Cat. No. B058795
M. Wt: 199.53 g/mol
InChI Key: BFSHUXKVQSULSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of poly-substituted pyridines, including those with fluoro and chloro substituents, often involves novel strategies for bond formation. A notable approach is the tandem C-F bond cleavage protocol, which enables the synthesis of 2,6-disubstituted 4-amino pyridines through a domino process in high yields under metal-free conditions, providing a valuable route for the synthesis of such complex structures (Chen et al., 2010). Another example includes the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, which is a key intermediate for certain herbicides, synthesized from nicotinamide via several steps, including Hofmann degradation and oxidative chlorination (Zuo Hang-dong).

Molecular Structure Analysis

The structure of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine and related compounds has been extensively studied to understand the impacts of substitution patterns on molecular configuration and reactivity. Investigations into the structural and spectroscopic properties, including FT-IR, NMR, and computational methods, have provided deep insights into the configuration, electronic properties, and interactions of such compounds (Evecen et al., 2017).

Chemical Reactions and Properties

The reactivity of poly-substituted pyridines with various nucleophiles and electrophiles has been a subject of considerable research interest. Studies have shown that the presence of fluorine and chlorine atoms significantly influences the chemical behavior of these compounds, affecting their susceptibility to nucleophilic and electrophilic attacks. For example, reactions involving fluorinated pyridines and silanes or stannanes have led to the synthesis of new compounds through mechanisms involving C-F bond activation (Braun et al., 2006).

Scientific Research Applications

Agrochemical Industry

  • Summary of the Application : Trifluoromethylpyridine (TFMP) derivatives, which include 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The use of TFMP derivatives in agrochemicals has helped protect crops from pests, contributing to increased crop yields .

Pharmaceutical Industry

  • Summary of the Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Methods of Application : The methods of application or experimental procedures would depend on the specific pharmaceutical product and its intended use .
  • Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .

Synthesis of Aminopyridines

  • Summary of the Application : 2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of TFMP, acts as a reactant in the preparation of aminopyridines through amination reactions .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis process .
  • Results or Outcomes : The use of 2-Fluoro-4-(trifluoromethyl)pyridine in the synthesis of aminopyridines has led to the production of these important compounds .

Synthesis of Trifluoromethylpyridyllithiums

  • Summary of the Application : 4-(Trifluoromethyl)pyridine, a derivative of TFMP, is used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis process .
  • Results or Outcomes : The use of 4-(Trifluoromethyl)pyridine in the synthesis of trifluoromethylpyridyllithiums has led to the production of these important compounds .

Synthesis of Metal-Organic Frameworks (MOFs)

  • Summary of the Application : 4-(Trifluoromethyl)pyridine is also used in the synthesis of metal-organic frameworks (MOFs) .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis process .
  • Results or Outcomes : The use of 4-(Trifluoromethyl)pyridine in the synthesis of MOFs has led to the production of these important compounds .

Synthesis of Methiodide Salts

  • Summary of the Application : 4-(Trifluoromethyl)pyridine is used in the synthesis of methiodide salts .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis process .
  • Results or Outcomes : The use of 4-(Trifluoromethyl)pyridine in the synthesis of methiodide salts has led to the production of these important compounds .

Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls

  • Summary of the Application : 2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of TFMP, is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis process .
  • Results or Outcomes : The use of 2-Fluoro-4-(trifluoromethyl)pyridine in the synthesis of tetramethylbiphenyls has led to the production of these important compounds .

Synthesis of Trifluoromethylpyridines

  • Summary of the Application : 3-Picoline, a derivative of TFMP, is used in the synthesis of trifluoromethylpyridines via direct chlorination and fluorination .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis process .
  • Results or Outcomes : The use of 3-Picoline in the synthesis of trifluoromethylpyridines has led to the production of these important compounds .

Synthesis of Crop-Protection Products

  • Summary of the Application : 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis process .
  • Results or Outcomes : The use of 2,3,5-DCTF in the synthesis of crop-protection products has led to the production of these important compounds .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines, including 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

3-chloro-2-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSHUXKVQSULSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

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